molecular formula C19H20ClNO B1671091 Ecopipam CAS No. 112108-01-7

Ecopipam

货号 B1671091
CAS 编号: 112108-01-7
分子量: 313.8 g/mol
InChI 键: DMJWENQHWZZWDF-PKOBYXMFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ecopipam, also known as SCH-39166, EBS-101, and PSYRX-101, is a dopamine antagonist that is under development for the treatment of Lesch-Nyhan syndrome, Tourette’s syndrome, speech disorders, and restless legs syndrome . It acts as a selective dopamine D1 and D5 receptor antagonist . It is orally active, has an elimination half-life of 10 hours, crosses the blood–brain barrier, and substantially occupies brain dopamine receptors .


Molecular Structure Analysis

Ecopipam has a molecular formula of C19H20ClNO and a molar mass of 313.83 g/mol . The InChI key of Ecopipam is DMJWENQHWZZWDF-PKOBYXMFSA-N . The compound is a synthetic benzazepine derivative .


Physical And Chemical Properties Analysis

Ecopipam has a molecular weight of 313.8 g/mol and a molecular formula of C19H20ClNO . It has 1 hydrogen bond donor and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 23.5 Ų .

科学研究应用

未来方向

As of now, Ecopipam is in phase 3 trials for Lesch-Nyhan syndrome, phase 2 trials for Tourette’s syndrome and speech disorders, and phase 2/phase 1 trials for restless legs syndrome . The first patient was dosed in its Phase 3 clinical trial evaluating Ecopipam for the treatment of Tourette Syndrome . The trial is expected to enroll more than 200 patients across 90 sites in North America and Europe .

属性

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJWENQHWZZWDF-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043814
Record name Ecopipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecopipam

CAS RN

112108-01-7
Record name Ecopipam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112108-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecopipam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112108017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecopipam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ecopipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECOPIPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X748O646K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecopipam
Reactant of Route 2
Ecopipam
Reactant of Route 3
Reactant of Route 3
Ecopipam
Reactant of Route 4
Ecopipam
Reactant of Route 5
Ecopipam
Reactant of Route 6
Ecopipam

Q & A

Q1: What is the primary mechanism of action of Ecopipam?

A1: Ecopipam functions as a selective antagonist of the dopamine D1 receptor. [, , , , , ] This means it binds to the D1 receptor, blocking dopamine from binding and activating it.

Q2: How does Ecopipam's antagonism of the D1 receptor translate to its observed effects on behavior and neurological conditions?

A2: While the exact mechanisms are still under investigation, studies suggest that Ecopipam's modulation of dopaminergic signaling within the cortical-striatal-pallidal-thalamocortical circuitry plays a significant role. [, ] By blocking D1 receptors, Ecopipam may help to restore the balance of dopaminergic activity within this circuitry, potentially leading to therapeutic benefits in conditions like Tourette syndrome.

Q3: What is the significance of Ecopipam's selectivity for D1 receptors over other dopamine receptor subtypes?

A3: Ecopipam's selectivity for D1 receptors is crucial because it may contribute to a more favorable side effect profile compared to drugs that broadly target multiple dopamine receptor subtypes. [, ] This selectivity potentially allows for targeted modulation of dopaminergic pathways implicated in specific conditions, like Tourette syndrome, without broadly affecting other dopaminergic systems that could lead to unwanted effects.

Q4: Research suggests that Ecopipam might impact effort-related decision-making. How is this linked to its mechanism of action?

A4: Ecopipam's effects on effort-related decision-making likely stem from its modulation of dopaminergic signaling in brain regions associated with motivation and reward processing, such as the striatum. [] Dopamine plays a crucial role in mediating the balance between effort expenditure and reward anticipation. By altering D1 receptor activity, Ecopipam could shift this balance, influencing an individual's willingness to exert effort for a particular reward.

Q5: Is there information available about the molecular formula, weight, and spectroscopic data of Ecopipam?

A5: The provided research articles primarily focus on Ecopipam's pharmacological properties and clinical effects, without delving into detailed structural characterization or spectroscopic data. For detailed structural information, it's recommended to refer to chemical databases like PubChem or ChemSpider.

Q6: Are there studies exploring the material compatibility and stability of Ecopipam under various conditions relevant to pharmaceutical formulation and storage?

A6: The provided research articles don't provide detailed information on material compatibility, stability under various conditions, or specific aspects of pharmaceutical formulation for Ecopipam. For insights into these aspects, it would be best to consult pharmaceutical sciences literature or drug product information provided by the manufacturer.

Q7: Does Ecopipam possess any catalytic properties, or is it primarily investigated for its pharmacological actions?

A7: Based on the research provided, Ecopipam is primarily studied for its pharmacological actions as a dopamine D1 receptor antagonist. There's no mention of any catalytic properties or applications of the compound within these studies.

Q8: Have computational chemistry and modeling techniques been employed in Ecopipam research? If so, what insights have they provided?

A8: While the provided research articles don't explicitly detail the use of computational chemistry and modeling for Ecopipam, one study mentions using "in silico target prediction" to explore potential bioactivities of various compounds, including Ecopipam. [] This suggests that computational approaches might be employed to predict potential targets and understand the molecular interactions of Ecopipam with its receptor.

Q9: Have any structure-activity relationship (SAR) studies been conducted for Ecopipam or its analogs? If so, what are the key structural features that influence its activity, potency, and selectivity?

A9: The provided research articles don't delve into specific SAR studies for Ecopipam. To understand the structural features influencing its activity, potency, and selectivity, it would be beneficial to explore medicinal chemistry literature focused on Ecopipam or related D1 receptor antagonists.

Q10: What is known about Ecopipam's stability under various conditions and formulation strategies to improve its stability, solubility, or bioavailability?

A10: Information regarding Ecopipam's stability, formulation strategies, and bioavailability is not extensively discussed in the provided research articles. These aspects are crucial for drug development but likely addressed in pharmaceutical sciences literature or confidential drug development documents.

Q11: Are there any insights from the research regarding SHE (Safety, Health, and Environment) regulations, compliance, risk minimization, and responsible practices related to Ecopipam's development and handling?

A11: The provided research articles primarily focus on the pharmacological and clinical aspects of Ecopipam without delving into details about SHE regulations, compliance, or risk minimization strategies. These aspects are paramount for drug development and manufacturing but are likely addressed in regulatory submissions and company-specific safety data sheets.

Q12: What is understood about the pharmacokinetics and pharmacodynamics (PK/PD) of Ecopipam, including its ADME (absorption, distribution, metabolism, excretion) profile and in vivo activity and efficacy?

A12: While the research articles touch upon Ecopipam's effects in animal models and clinical trials, they don't provide comprehensive details on its ADME profile. [, , , , ] This type of information is typically investigated during preclinical and clinical development and is crucial for determining dosing regimens and understanding the drug's behavior within the body.

Q13: What in vitro and in vivo studies have been conducted to assess Ecopipam's efficacy, and what are the key findings?

A13: Several studies have investigated Ecopipam's efficacy in both preclinical and clinical settings. For instance:

Q14: Is there evidence of resistance or cross-resistance developing to Ecopipam, and if so, what are the potential mechanisms?

A14: The development of resistance or cross-resistance to Ecopipam is not extensively discussed in the provided research articles. This is an important area of investigation, especially for chronic conditions, as the emergence of resistance could limit the long-term effectiveness of the drug. Further research is needed to explore the possibility of resistance development and elucidate the underlying mechanisms.

Q15: What is the safety profile of Ecopipam based on preclinical and clinical data? Are there concerns about potential long-term effects?

A15: Safety and tolerability are crucial aspects of any drug development program. While Ecopipam has generally been well-tolerated in clinical trials, some adverse effects have been reported. [, , ] These include sedation, fatigue, insomnia, headache, and anxiety. [, ] The long-term effects of Ecopipam require further investigation, especially in younger populations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。